molecular formula C8H15N B076266 Cyclohexanimine, 2,6-dimethyl- CAS No. 13652-33-0

Cyclohexanimine, 2,6-dimethyl-

Cat. No. B076266
CAS RN: 13652-33-0
M. Wt: 125.21 g/mol
InChI Key: DQTFHATYWYGPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanimine, 2,6-dimethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. This compound is also known as 2,6-Dimethylcyclohexylamine or DMCHA.

Mechanism Of Action

The mechanism of action of Cyclohexanimine, 2,6-dimethyl- is not well understood. However, it is believed to act as a chelating agent, forming coordination complexes with metal ions. These complexes can then participate in various catalytic reactions.

Biochemical And Physiological Effects

Cyclohexanimine, 2,6-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Cyclohexanimine, 2,6-dimethyl- in lab experiments is its high selectivity and yield during synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of this compound is its limited solubility in polar solvents, which can hinder its use in certain applications.

Future Directions

There are several future directions for the study of Cyclohexanimine, 2,6-dimethyl-. One potential avenue is the investigation of its potential applications in organic synthesis. It may also be studied for its potential use as a ligand in the synthesis of other metal complexes. Further research may also be conducted to understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Cyclohexanimine, 2,6-dimethyl- is a unique chemical compound that has been widely used in scientific research. Its high selectivity and yield during synthesis make it a valuable compound for various applications. While its mechanism of action and potential biochemical and physiological effects are not well understood, further research may shed light on its potential applications in various fields.

Synthesis Methods

The synthesis of Cyclohexanimine, 2,6-dimethyl- can be achieved through several methods. One of the most commonly used methods is the reductive amination of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product with high selectivity and yield.

Scientific Research Applications

Cyclohexanimine, 2,6-dimethyl- has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is its use as a ligand in the synthesis of metal complexes. It has been used in the preparation of ruthenium complexes, which have shown promising results in catalytic reactions.

properties

CAS RN

13652-33-0

Product Name

Cyclohexanimine, 2,6-dimethyl-

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2,6-dimethylcyclohexan-1-imine

InChI

InChI=1S/C8H15N/c1-6-4-3-5-7(2)8(6)9/h6-7,9H,3-5H2,1-2H3

InChI Key

DQTFHATYWYGPQG-UHFFFAOYSA-N

SMILES

CC1CCCC(C1=N)C

Canonical SMILES

CC1CCCC(C1=N)C

Other CAS RN

13652-33-0

synonyms

2,6-Dimethylcyclohexanimine

Origin of Product

United States

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